molecular formula C12H21NO5 B3132120 Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS No. 364631-73-2

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B3132120
CAS No.: 364631-73-2
M. Wt: 259.3 g/mol
InChI Key: YZRONBRDHNAYCU-UHFFFAOYSA-N
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Description

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate (CAS 364631-73-2) is a high-value chiral building block extensively used in the synthesis of complex biologically active molecules. This compound, with a molecular formula of C12H21NO5 and a molecular weight of 259.30 g/mol, features a protected amine (Boc group) and a formyl group on a dioxane scaffold, making it a versatile intermediate for further functionalization . Its primary research value lies in its role in the asymmetric synthesis of glutamate analogs, such as (S)-(Hydroxymethyl)glutamic acid (HMG), which acts as a potent and selective agonist for metabotropic glutamate receptors (mGluR3) . These receptors are critical targets in neuroscience research for understanding and treating neurological disorders. The 2,2-dimethyl-1,3-dioxane moiety serves as a protective group for diol functionalities, a strategy employed in multi-step synthetic routes to ensure chirality and control reactivity . As a key synthetic intermediate, this compound facilitates the exploration of new neuroprotective agents and other therapeutics. It is supplied with a typical purity of 95% and should be stored at 2-8°C . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h6H,7-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRONBRDHNAYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C=O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde under controlled conditions. One common method involves the use of oxalyl chloride and dimethyl sulfoxide (DMSO) in a dry solvent at low temperatures . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones . The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is its formyl group on the dioxane ring. Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Functional Groups Key Features Applications References
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate C₁₃H₂₁NO₅ Formyl, carbamate, dioxane Reactive formyl group; Boc protection Intermediate for Grignard/nucleophilic additions
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate C₂₉H₃₂F₃NO₅ Trifluoromethyl, benzyloxy, naphthalene Bulky aromatic substituents; enhanced lipophilicity Potential anticancer/kinase inhibitor scaffolds
tert-butyl ((R)-1-((4S,5S)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-2-phenylethyl)carbamate C₂₅H₃₁NO₅ Phenyl, dioxolane Stereochemical complexity (R/S configurations) Chiral building blocks for drug discovery
5-tert-butyl-5-formyl-2,2-dimethyl-1,3-dioxane C₁₁H₂₀O₃ Formyl, dioxane Lacks Boc group; simpler structure Intermediate for bicyclophosphorothionate synthesis
2-Propenoic acid, (5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl ester C₁₂H₂₀O₄ Acrylate ester, ethyl Ester instead of carbamate; polymerizable Monomer for materials science

Physicochemical Properties

  • Solubility: The target compound’s polar carbamate and formyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like the naphthalene derivative .
  • Stability: The Boc group enhances stability relative to esters (e.g., 2-propenoic acid ester), which are prone to hydrolysis .

Biological Activity

Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a chemical compound with the molecular formula C12H21NO5C_{12}H_{21}NO_5 and a molecular weight of 259.30 g/mol. It is primarily used in organic synthesis and is being researched for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its reactive formyl group, which can participate in various chemical reactions. These include:

  • Nucleophilic Addition: The formyl group can react with nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
  • Condensation Reactions: The compound can undergo condensation with alcohols or amines, potentially leading to the formation of more complex structures.

These reactions suggest that the compound could interact with biomolecules, influencing metabolic pathways and possibly exhibiting therapeutic effects.

Research Findings

Recent studies have focused on the compound's potential therapeutic applications. While specific clinical data on this compound is limited, it has been investigated as an intermediate in drug development and for its interactions with biological systems.

Case Studies

  • Antioxidant Activity:
    • A study explored the antioxidant properties of similar dioxane derivatives. It was found that compounds with formyl groups exhibited significant free radical scavenging activity, which may be relevant for developing therapies against oxidative stress-related diseases.
  • Enzyme Interaction:
    • Research into related compounds indicated that dioxane derivatives could modulate cytochrome P450 enzyme activity. This suggests that this compound may influence drug metabolism and efficacy through similar mechanisms.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
This compoundStructurePotential antioxidant and enzyme modulator
Tert-butyl (5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)carbamateStructureAntioxidant properties
Tert-butyl (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)carbamateStructurePossible anti-inflammatory effects

This table highlights how variations in functional groups impact biological activity and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate?

Methodological Answer: The synthesis typically involves coupling reactions using tert-butyl carbamate derivatives. For example, HATU/DIEA-mediated amidation can be employed to introduce the carbamate group to the dioxane scaffold. A stepwise approach includes:

  • Dissolving the precursor (e.g., 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid) in DMF.
  • Activating the carboxylic acid with HATU and DIEA.
  • Coupling with a hydroxylamine or amine-containing intermediate under inert atmosphere. Purification via reverse-phase flash chromatography (RP-FC) yields the final product, with yields around 30–65% . Photoredox-catalyzed amination (e.g., using tert-butyl carbamate in chromone synthesis) is an alternative for introducing amino groups .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer: Characterization involves:

  • NMR spectroscopy : Analysis of 1H^1H and 13C^{13}C chemical shifts to confirm the dioxane ring conformation and carbamate substitution. For example, tert-butyl carbamate derivatives show distinct peaks for the tert-butyl group (~1.4 ppm in 1H^1H) and carbonyl carbons (~150–160 ppm in 13C^{13}C) .
  • Mass spectrometry (ESI or HPLC-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight (e.g., 327.32 g/mol for related derivatives) .
  • X-ray crystallography : Resolving hydrogen bonding patterns in crystal structures (e.g., using SHELXL for refinement) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as:

  • A protecting group for amines, leveraging the acid-labile tert-butyl carbamate (Boc) group. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine .
  • An intermediate in drug discovery, particularly for synthesizing lactonized statin side chains or chromone derivatives via photocatalyzed amination .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise?

Methodological Answer: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

  • Data integration : Modern detectors generate high-resolution data, requiring careful scaling and absorption correction to avoid overfitting .
  • Hydrogen atom placement : For carbamate derivatives, riding models or difference Fourier maps are used to locate H atoms involved in hydrogen bonds. Challenges include resolving twinned crystals or high thermal motion in the tert-butyl group. SHELXL’s robust algorithms mitigate these issues by allowing anisotropic refinement and twin-law corrections .

Q. How do conflicting data on hydrogen bond interactions in crystal structures arise, and how can they be resolved?

Methodological Answer: Discrepancies in hydrogen bond data (e.g., bond lengths or angles) may stem from:

  • Crystallization conditions : Solvent polarity and temperature affect packing. For example, polar solvents stabilize stronger O–H···N bonds in carbamates .
  • Dynamic disorder : Flexible tert-butyl groups may adopt multiple conformations, complicating electron density maps. Resolution involves:
  • Comparing multiple datasets under varied conditions.
  • Using computational tools (e.g., Mercury CSD) to analyze bond geometry statistically .

Q. What strategies ensure the stability of the formyl group during synthetic modifications?

Methodological Answer: The formyl group is prone to oxidation or nucleophilic attack. Mitigation strategies include:

  • Protection : Converting the formyl to a stable acetal or imine intermediate before further reactions.
  • Low-temperature reactions : Performing nucleophilic additions (e.g., Grignard reactions) at –78°C to minimize side reactions.
  • Inert atmosphere : Using argon/nitrogen to prevent oxidation during coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

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